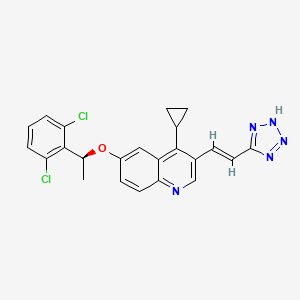
MsbA-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MsbA-IN-5 is a potent and highly selective inhibitor of the lipopolysaccharide transporter MsbA. It has an inhibitory concentration (IC50) value of 2 nanomolar. This compound exhibits inhibitory activity against Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, with minimum inhibitory concentrations of 12 micromolar, 12 micromolar, and 25 micromolar, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MsbA-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
MsbA-IN-5 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve solvents like dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. Conditions include acidic or basic environments and temperatures between 0°C and 50°C.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. Conditions often involve inert atmospheres and temperatures from -20°C to 25°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
MsbA-IN-5 is extensively used in scientific research due to its potent inhibitory activity against the MsbA transporter. Its applications include:
Chemistry: Studying the structure-activity relationship of MsbA inhibitors and developing new antibacterial agents.
Biology: Investigating the role of MsbA in bacterial physiology and its potential as a target for antibacterial therapy.
Medicine: Exploring the therapeutic potential of this compound in treating infections caused by Gram-negative bacteria.
Industry: Developing new antibacterial coatings and materials for medical devices and surfaces
Wirkmechanismus
MsbA-IN-5 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces conformational changes that inhibit the transporter’s function, preventing the translocation of lipopolysaccharides across the bacterial inner membrane. The inhibition of MsbA disrupts the biogenesis of the bacterial outer membrane, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
MsbA-IN-5 is unique due to its high selectivity and potency as an MsbA inhibitor. Similar compounds include:
Tetrahydrobenzothiophene 1 (TBT1): Another MsbA inhibitor with a different mechanism of action.
G247: An MsbA inhibitor that binds to a different site on the transporter and induces distinct conformational changes
These compounds highlight the diversity of MsbA inhibitors and their potential for developing new antibacterial therapies.
Eigenschaften
Molekularformel |
C23H19Cl2N5O |
|---|---|
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C23H19Cl2N5O/c1-13(22-18(24)3-2-4-19(22)25)31-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21-27-29-30-28-21/h2-4,7-14H,5-6H2,1H3,(H,27,28,29,30)/b10-7+/t13-/m0/s1 |
InChI-Schlüssel |
MKYKJTCWOHWXDW-RSPDNQDQSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5 |
Kanonische SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
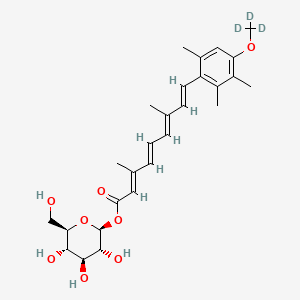

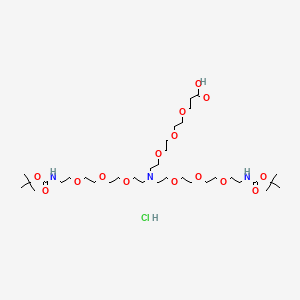

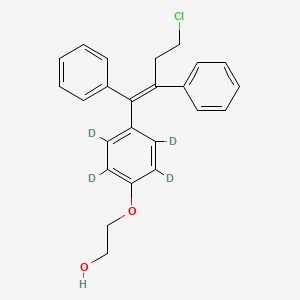

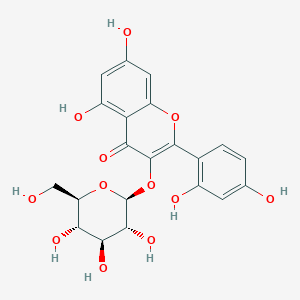
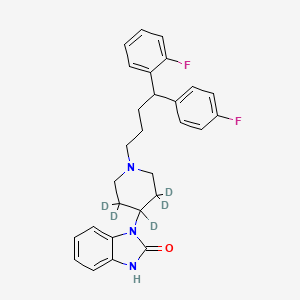
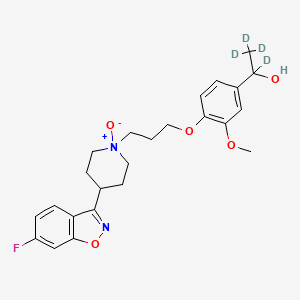
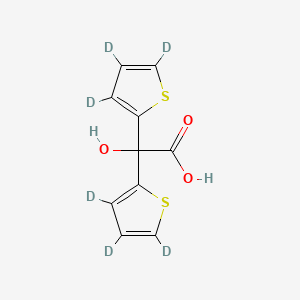
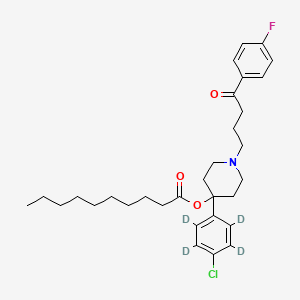
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
